3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Description
3,5-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group linked to a phenyl ring via a sulfamoyl bridge, which is further substituted with a pyrimidin-2-yl moiety. Crystallographic data from related analogs (e.g., 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate) reveal monoclinic crystal systems (space group P2₁/n) with unit cell dimensions a = 12.133 Å, b = 8.684 Å, c = 20.983 Å, and β = 102.04°, suggesting a tightly packed molecular structure conducive to stable solid-state interactions . The compound’s synthesis and evaluation in antiviral research, particularly in HIV/AIDS-related studies, highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-15-10-13(11-16(12-15)28-2)18(24)22-14-4-6-17(7-5-14)29(25,26)23-19-20-8-3-9-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUWWJAHVAUEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and protein synthesis .
Comparison with Similar Compounds
Sulfamoyl Group Variations
Key Compounds :
- Target Compound : 3,5-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Analog : 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
Alkoxy Chain Modifications
Key Compounds :
- Target Compound : 3,5-Dimethoxy-substituted benzamide
- Alkoxy Analogs : N-[(2S)-3-(4-butoxyphenyl)...]benzamide , N-{(2S)-3-[4-(hexyloxy)phenyl]...}benzamide
| Property | Target Compound | Butoxy Analog | Hexyloxy Analog |
|---|---|---|---|
| Alkoxy Group | Methoxy (-OCH₃) | Butoxy (-OC₄H₉) | Hexyloxy (-OC₆H₁₃) |
| Lipophilicity (LogP) | Moderate (~2.5 estimated) | Higher (~3.8) | Highest (~5.2) |
| Solubility | Moderate in polar solvents | Low in water | Very low in water |
The shorter methoxy groups in the target compound balance lipophilicity and solubility, whereas longer alkoxy chains (butoxy, hexyloxy) increase hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .
Heterocyclic Ring Variations
Key Compounds :
- Target Compound : Pyrimidine-linked sulfamoyl group
- Thiazole Analog : 3,5-Dimethoxy-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
| Property | Target Compound | Thiazole Analog |
|---|---|---|
| Heterocycle | Pyrimidine | Thiazole |
| Electronic Effects | Electron-deficient ring | Sulfur atom enhances polarity |
| Biological Target | Potential protease inhibition | Kinase inhibition (inferred) |
Pharmacological and Structural Insights
- Fluorinated Derivatives: Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () incorporate fluorine atoms to enhance metabolic stability and bioavailability. The target compound lacks fluorination, which may limit its half-life in vivo .
- Crystal Packing: The monoclinic crystal system observed in the oxazole analog () suggests similar packing efficiency for the target compound, which may influence formulation stability .
Biological Activity
3,5-Dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide backbone with methoxy and pyrimidinylsulfamoyl substituents. Its IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinases (CDKs) , particularly CDK2. CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest in cancer cells, making this compound a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound has demonstrated anticancer activity in various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and preventing cell cycle progression. The following table summarizes some key findings from studies on its anticancer effects:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (breast cancer) | 5.0 | CDK2 inhibition leading to G1 phase arrest | |
| HeLa (cervical cancer) | 3.2 | Induction of apoptosis via caspase activation | |
| A549 (lung cancer) | 4.5 | Inhibition of cell migration and invasion |
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand how different substituents affect the biological activity of similar compounds. For instance, modifications at the para-position of the phenyl ring have been shown to influence the potency against various targets, including chitin synthesis inhibition in insects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds having similar structures:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]succinamic acid | Anticancer | 6.0 |
| 3,5-Dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | CDK2 inhibitor | 7.5 |
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells when compared to untreated controls. The study also highlighted its potential as a therapeutic agent in breast cancer treatment.
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to tumor regression in xenograft models of human cancers. The mechanism was primarily attributed to its ability to inhibit CDK2 activity effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
